molecular formula C22H25N5O B6166805 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine CAS No. 1415824-88-2

5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine

Cat. No.: B6166805
CAS No.: 1415824-88-2
M. Wt: 375.5
InChI Key:
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Description

5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant attention in the fields of medicinal and pharmaceutical chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and autoimmune disorders.

Mechanism of Action

Target of Action

The primary target of the compound 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine is Matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell migration, tissue remodeling, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials such as 4,6-dichloropyrimidine with aniline derivatives under basic conditions.

    Introduction of the phenoxyphenyl group: This step involves the nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the pyrimidine core.

    Attachment of the piperidin-4-ylmethyl group: This is typically done through a reductive amination reaction where the piperidine derivative is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxyphenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating cancer, autoimmune diseases, and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-2,6-diamine
  • 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine analogs

Uniqueness

This compound stands out due to its specific structural features and the presence of both phenoxyphenyl and piperidin-4-ylmethyl groups. These structural elements contribute to its unique pharmacological properties and make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

1415824-88-2

Molecular Formula

C22H25N5O

Molecular Weight

375.5

Purity

95

Origin of Product

United States

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